Methyl 6-bromo-5-nitropicolinate
CAS No.: 1805557-84-9
Cat. No.: VC7226359
Molecular Formula: C7H5BrN2O4
Molecular Weight: 261.031
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805557-84-9 |
|---|---|
| Molecular Formula | C7H5BrN2O4 |
| Molecular Weight | 261.031 |
| IUPAC Name | methyl 6-bromo-5-nitropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3 |
| Standard InChI Key | USAHSBLHKLEHCK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Br |
Introduction
Structural and Molecular Characteristics
Methyl 6-bromo-5-nitropicolinate is defined by the IUPAC name methyl 6-bromo-5-nitropyridine-2-carboxylate and has the molecular formula C₇H₅BrN₂O₄ (molecular weight: 261.031 g/mol). Its structure features a pyridine ring substituted at the 2-position with a methyl carboxylate group, a bromine atom at the 6-position, and a nitro group at the 5-position. The spatial arrangement of these substituents confers unique reactivity, enabling participation in nucleophilic aromatic substitution and reduction-oxidation reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅BrN₂O₄ | |
| Molecular Weight | 261.031 g/mol | |
| IUPAC Name | Methyl 6-bromo-5-nitropyridine-2-carboxylate | |
| SMILES Notation | COC(=O)C1=NC(=C(C=C1)N+[O-])Br |
Synthetic Pathways and Optimization
The synthesis of methyl 6-bromo-5-nitropicolinate typically involves sequential halogenation and nitration steps. Industrial and laboratory methods prioritize selectivity and yield through controlled reaction conditions.
Bromination-Nitration Sequence
A common route begins with the bromination of methyl picolinate derivatives, followed by nitration. For example, methyl 5-nitropicolinate undergoes regioselective bromination at the 6-position using bromine in dichloromethane at 0–5°C. The nitro group is introduced via nitration with a mixture of nitric and sulfuric acids, ensuring minimal byproduct formation .
Industrial-Scale Production
Industrial protocols optimize solvent systems and catalysts to enhance efficiency. Recent advances employ flow chemistry to improve heat dissipation during exothermic nitration steps, achieving yields exceeding 85%. Purification methods, such as recrystallization from ethanol-water mixtures, ensure high purity (>98%) for pharmaceutical applications.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its electron-deficient pyridine ring and labile substituents.
Nucleophilic Aromatic Substitution
The bromine atom at the 6-position undergoes substitution with nucleophiles like amines or thiols under basic conditions. For instance, reaction with benzylamine in dimethylformamide (DMF) at 80°C yields methyl 6-(benzylamino)-5-nitropicolinate, a precursor to bioactive amides .
Reduction of Nitro Groups
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing methyl 6-bromo-5-aminopicolinate. This intermediate is critical for synthesizing urea and thiourea derivatives with antitubercular activity .
Applications in Medicinal Chemistry
Methyl 6-bromo-5-nitropicolinate has emerged as a key building block in antimycobacterial drug discovery.
Antitubercular Activity
Derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis (Mtb). In a 2021 study, analogues such as methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate demonstrated minimum inhibitory concentrations (MIC) as low as 6.96 μM against Mtb H37Rv, comparable to first-line drugs like rifampicin .
Table 2: Biological Activity of Selected Derivatives
| Compound | MIC (μM) | Cytotoxicity (Vero cells) |
|---|---|---|
| Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate | 6.96 | Non-toxic |
| Adamantane-1-carboxamide derivative | 7.90 | 22.4% inhibition |
Structure-Activity Relationships (SAR)
Electron-withdrawing groups (e.g., nitro, bromine) enhance target binding by increasing electrophilicity. Conversely, bulky substituents like adamantane improve lipid solubility, facilitating membrane penetration .
Comparative Analysis with Related Compounds
Methyl 6-bromo-5-nitropicolinate differs from structurally similar compounds in reactivity and application:
Table 3: Comparison with Analogues
| Compound | Substituents | Primary Use |
|---|---|---|
| Methyl 6-amino-3-bromo-5-nitropicolinate | Amino, bromo, nitro | Pharmaceutical intermediate |
| Methyl 3-chloro-6-nitropicolinate | Chloro, nitro | Agrochemical synthesis |
Future Research Directions
Ongoing studies aim to:
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Expand its utility in metal-catalyzed cross-coupling reactions for heterocycle diversification.
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Evaluate pharmacokinetic properties of derivatives for oral bioavailability.
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Investigate synergistic effects with existing antitubercular agents.
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